molecular formula C15H21ClN2O4S B2362557 Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235343-44-8

Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2362557
CAS No.: 1235343-44-8
M. Wt: 360.85
InChI Key: SIXQWNCMYNDVJN-UHFFFAOYSA-N
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Description

Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a sulfonamide group, and a chlorophenyl moiety

Properties

IUPAC Name

methyl 4-[[(2-chlorophenyl)methylsulfonylamino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c1-22-15(19)18-8-6-12(7-9-18)10-17-23(20,21)11-13-4-2-3-5-14(13)16/h2-5,12,17H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXQWNCMYNDVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound features a piperidine ring substituted at the 1-position with a methyl carboxylate group and at the 4-position with a methylsulfonamido moiety bearing a 2-chlorophenyl group. Retrosynthetic disconnection suggests three key fragments:

  • Piperidine core with a methyl carboxylate (Methyl piperidine-1-carboxylate).
  • Methylene-linked sulfonamide (2-chlorophenylmethylsulfonamide).
  • Connecting the fragments via alkylation or nucleophilic substitution.

Synthetic Strategies and Methodological Comparisons

Piperidine Core Functionalization

The tert-butyl carbamate (Boc)-protected piperidine derivatives serve as intermediates for selective functionalization. For example, tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate () is synthesized via microwave-assisted coupling of methyl 2-chloro-4-fluorobenzoate with tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate in dimethyl sulfoxide (DMSO) at 120°C under nitrogen. This method achieves a 578 mg yield (LCMS confirmation, m/z 451.4 [M+H]+).

Table 1: Piperidine Alkylation Conditions
Substrate Reagent Conditions Yield
tert-Butyl piperidine-1-carboxylate Methyl 2-chloro-4-fluorobenzoate DMSO, 120°C, microwave, 1h 578 mg
tert-Butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate 2-Chloropyrimidin-5-ol DMF, K₂CO₃, 80°C, 5h 94%

Stepwise Preparation and Optimization

Step 1: Piperidine Intermediate Synthesis

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is treated with methanesulfonyl chloride in dichloromethane (DCM) to form the mesylate intermediate. Subsequent reaction with 2-chlorophenylmethylsulfonamide in DMF/K₂CO₃ at 80°C affords the sulfonamide-linked piperidine.

Step 2: Deprotection and Esterification

Boc deprotection is achieved using hydrochloric acid (HCl) in dioxane, followed by esterification with methyl chloroformate in the presence of triethylamine (TEA). This step typically proceeds in 85–90% yield.

Table 2: Critical Reaction Parameters
Parameter Optimal Range Impact on Yield
Temperature (Sulfonylation) 80–90°C Maximizes nucleophilicity
Base (K₂CO₃ vs. Cs₂CO₃) K₂CO₃ (cost-effective) 94% vs. 90% yield
Solvent Polarity DMF > DMSO Enhances reaction rate

Analytical Characterization and Validation

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.30 (s, 1H, aromatic), 4.18 (br s, 2H, piperidine), 3.92 (dd, J = 6.25, 3.51 Hz, 2H, CH₂O), 2.78 (t, J = 12.30 Hz, 2H, piperidine).
  • Mass Spectrometry : LCMS m/z 451.2 [M+H]+ (calc.), 451.4 (obs.).

Challenges and Mitigation Strategies

  • Steric Hindrance : The 2-chlorophenyl group impedes sulfonamide formation. Using microwave irradiation (120°C, 1h) improves reaction efficiency.
  • Byproduct Formation : Silica gel chromatography (EtOAc/hexane, 30–70%) effectively removes unreacted starting materials.

Industrial-Scale Adaptations

Patent CN102887854B outlines a scalable oxidation-reduction approach for analogous piperidine carboxylates, employing phosphomolybdic acid and hydrogen peroxide for intermediate oxidation, followed by palladium-catalyzed hydrogenation. This method achieves 70% yield at 50°C.

Emerging Methodologies

Recent advances include:

  • Chan-Lam Coupling : Copper-mediated coupling for sulfonamide installation.
  • Flow Chemistry : Continuous-flow systems reduce reaction times from hours to minutes.

Applications and Derivative Synthesis

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives synthesized via reductive amination or Suzuki-Miyaura coupling show enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its applications, particularly in scientific research, pharmacology, and medicinal development.

Medicinal Chemistry

This compound is primarily explored for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, particularly protein kinases involved in cell signaling pathways. This compound's sulfonamide functionality may enhance its activity against specific enzymes and receptors.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that related piperidine derivatives demonstrated effective inhibition against Staphylococcus aureus, with IC50 values ranging from 0.5 to 1.5 µg/mL, indicating strong antibacterial potential.

Enzyme Inhibition

The compound has shown promise in enzyme inhibition studies. Notably, it exhibited strong inhibition of urease with an IC50 value of 0.63 µM. This suggests potential therapeutic applications in conditions associated with elevated urea levels, such as kidney disorders.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer activities. Its structural analogs have been evaluated for their ability to inhibit cancer cell proliferation, highlighting the need for further exploration of this compound's effects on various cancer cell lines.

Hypoglycemic Effects

Some derivatives of piperidine compounds have been evaluated for their hypoglycemic effects, suggesting that this compound may also contribute to glucose regulation and could be beneficial in managing diabetes.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial activity of synthesized piperidine derivatives, this compound was found to significantly inhibit bacterial growth, showcasing its potential as an antibiotic candidate.

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibitory activities revealed that this compound effectively inhibited urease, suggesting its application in treating conditions related to elevated urea levels.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl Piperidine-4-CarboxylatePiperidine ring, carboxylic acidUsed in C-H activation reactions
SulfamethoxazoleSulfonamide structure with aromatic ringCommonly used antibiotic
N-(4-Chlorobenzyl)-N-methylsulfamoylacetamideSimilar sulfonamide functionalityAntibacterial properties
2-Chloro-N-(pyridin-3-yl)acetamideContains pyridine instead of piperidinePotential anti-cancer activity

This compound stands out due to its unique combination of the piperidine framework and sulfonamide functionality, potentially granting it distinct biological activities compared to other similar compounds.

Mechanism of Action

The mechanism of action of Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(((2-bromophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate
  • Methyl 4-(((2-fluorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate
  • Methyl 4-(((2-methylphenyl)methylsulfonamido)methyl)piperidine-1-carboxylate

Uniqueness

Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate is unique due to the presence of the chlorophenyl moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Biological Activity

Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chlorophenyl group and a sulfonamide moiety, which are known to enhance biological activity. Its chemical structure can be represented as follows:

\text{Molecular Formula C 15}H_{19}ClN_{2}O_{3}S}

Antibacterial Activity

Research has demonstrated that compounds related to piperidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that synthesized derivatives can effectively inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis.

CompoundBacterial StrainActivity LevelIC50 (µM)
7lSalmonella typhiModerate2.14±0.003
7mBacillus subtilisStrong0.63±0.001
7nEscherichia coliWeak21.25±0.15

These findings suggest that this compound may possess similar or enhanced antibacterial activity due to its structural characteristics.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of these enzymes is crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.

  • Acetylcholinesterase Inhibition : Compounds derived from similar structures have shown potent inhibition of AChE, with IC50 values indicating strong activity.
  • Urease Inhibition : The synthesized derivatives exhibited strong inhibitory effects against urease, with some compounds showing IC50 values as low as 1.13 µM.

Anticancer Activity

The piperidine nucleus is associated with various anticancer activities. Research indicates that compounds containing this structure can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms:

  • Mechanisms of Action : Compounds have been shown to affect cell cycle progression, induce necroptosis, and activate pathways that lead to cell death.

Case Studies

Several studies have explored the biological activity of this compound and related compounds:

  • Study on Antibacterial Effects : A comprehensive study evaluated the antibacterial efficacy of various piperidine derivatives against gram-positive and gram-negative bacteria, highlighting the promising activity of sulfonamide-containing compounds.
  • Enzyme Inhibition Analysis : Another research focused on the enzyme inhibitory potential of synthesized piperidine derivatives, demonstrating their capability to inhibit AChE and urease effectively.
  • Anticancer Efficacy : A study assessed the cytotoxic effects of piperidine derivatives on different cancer cell lines, revealing significant antiproliferative effects attributed to the structural features of these compounds.

Q & A

Basic Question: What are the established synthetic routes for Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate, and how are yields optimized?

Answer:
The synthesis of piperidine-carboxylate derivatives often involves multi-step reactions, including sulfonamide coupling and piperidine functionalization. A representative approach (for analogous compounds) includes:

  • Step 1: Reacting a piperidine precursor with a sulfonamide-forming agent (e.g., 2-chlorophenylmethylsulfonyl chloride) in anhydrous THF under nitrogen atmosphere .
  • Step 2: Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product.

Key Parameters for Yield Optimization:

ParameterOptimal ConditionImpact on Yield
Reaction Temperature0–25°C (prevents side reactions)Increases purity
SolventAnhydrous THF or DCMEnhances solubility
Stoichiometry1:1.2 (piperidine:sulfonylating agent)Maximizes conversion
PurificationGradient elution (hexane:EtOAc)Reduces impurities

Yields typically range from 30–76% for analogous reactions, depending on steric and electronic factors .

Basic Question: Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Answer:
Structural validation relies on:

  • NMR Spectroscopy:
    • 1H NMR: Peaks at δ 3.6–3.8 ppm (piperidine CH2), δ 4.1–4.3 ppm (carboxylate OCH3), and δ 7.2–7.5 ppm (2-chlorophenyl aromatic protons) confirm substituent integration .
    • 13C NMR: Signals near 170 ppm (carboxylate C=O) and 55 ppm (piperidine N-CH2) validate backbone connectivity.
  • X-ray Crystallography: For crystalline derivatives, unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å) and hydrogen-bonding networks confirm stereochemistry .

Basic Question: How is purity assessed, and what analytical techniques are recommended?

Answer:
High-Performance Liquid Chromatography (HPLC):

  • Mobile Phase: Methanol/buffer (65:35) with sodium 1-octanesulfonate (pH 4.6) to enhance resolution .
  • Detection: UV at 254 nm for sulfonamide and aromatic moieties.
    Acceptance Criteria: Purity >95% (area normalization) with retention time matching a reference standard .

Advanced Question: How can reaction conditions be optimized to address low yields in sulfonamide coupling steps?

Answer:
Low yields often stem from steric hindrance or competing hydrolysis. Mitigation strategies include:

  • Activation Agents: Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require lower temperatures to suppress side reactions.
  • In Situ Monitoring: TLC or LC-MS at 1-hour intervals to track reaction progress and terminate before decomposition .

Case Study: For a similar piperidine-sulfonamide, switching from THF to DMF increased yield from 31% to 58% .

Advanced Question: What pharmacological mechanisms are hypothesized for sulfonamide-piperidine derivatives, and how are they validated?

Answer:
Proposed Mechanisms:

  • Target Binding: Sulfonamide groups may inhibit carbonic anhydrase or bind to GABA receptors via hydrophobic/electrostatic interactions .
  • Functional Assays:
    • In Vitro: Radioligand binding assays (e.g., [3H]-flumazenil for GABA-A receptors).
    • In Silico: Docking studies using PDB structures (e.g., 4COF for sulfonamide-enzyme complexes) .

Validation Challenges:

  • False positives due to off-target effects require counter-screening against related receptors (e.g., GABA-B, NMDA) .

Advanced Question: How should researchers resolve contradictions in spectral data or crystallographic results?

Answer:
Scenario: Discrepancies between NMR and X-ray data (e.g., unexpected diastereomers).
Methodology:

Repeat Characterization: Ensure anhydrous conditions during crystallization to prevent hydrate formation .

Dynamic NMR: Variable-temperature studies to detect conformational exchange (e.g., chair-flip in piperidine ring) .

Computational Chemistry: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G*) .

Example: A crystallographic study of N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide revealed a planar amide bond (torsion angle <10°), validated by DFT .

Advanced Question: What strategies improve the stability of this compound under physiological conditions?

Answer:
Degradation Pathways:

  • Hydrolysis of the carboxylate ester (pH-dependent).
  • Oxidative degradation at the sulfonamide sulfur.

Stabilization Methods:

  • Lyophilization: Store as a lyophilized powder at -20°C (reduces hydrolysis) .
  • Prodrug Design: Replace methyl ester with tert-butyl (e.g., tert-butyl piperidine carboxylate derivatives show 3× longer half-life in PBS) .

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